molecular formula C23H18N4O3S B3011659 Methyl 4-((4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)carbamoyl)benzoate CAS No. 1798045-89-2

Methyl 4-((4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)carbamoyl)benzoate

Cat. No. B3011659
CAS RN: 1798045-89-2
M. Wt: 430.48
InChI Key: UJLMJSQENWIBHA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is unique and contributes to its diverse applications. The compound’s structure allows it to interact with biological systems in a specific way, which is why it’s used in scientific research.


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve various other compounds . Unfortunately, the exact details of these reactions are not available in the search results.

Scientific Research Applications

Synthesis and Physicochemical Properties

The synthesis of complex organic compounds often paves the way for discovering new materials with unique properties. For instance, the work by Tzimopoulos et al. (2010) on the synthesis and structural investigation of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids reveals insights into the physicochemical properties that could influence both the photophysical properties of metals and the ligands' conformation and intermolecular interactions (Tzimopoulos et al., 2010).

Anticancer and Antimicrobial Applications

The development of novel pyridine-thiazole hybrid molecules has shown significant promise in anticancer research. Ivasechko et al. (2022) synthesized and screened a series of these hybrids, revealing high antiproliferative activity against various cancer cell lines, including carcinomas of the colon, breast, lung, glioblastoma, and leukemia. These findings suggest the potential of such compounds as prospective anticancer agents, especially given their selectivity for cancer cells over normal human cell lines (Ivasechko et al., 2022).

Electropolymerization and Surface Modification

Research on the electropolymerization and surface modification capabilities of pyridine and thiazole derivatives has also been documented. Schneider et al. (2017) investigated self-assembled monolayers of aromatic pyrrole derivatives, aiming to enhance the properties of copolymerized poly(pyrrole) layers. This research has implications for the development of smoother and more homogenous surface structures, which could benefit various applications in materials science (Schneider et al., 2017).

Molecular Docking and DNA Binding Studies

The exploration of molecular docking and DNA binding properties of pyridine-thiazole compounds has provided valuable insights into their mechanism of action. Bera et al. (2021) synthesized a new thiazole–pyridine anchored NNN donor and its cobalt(II) complex, demonstrating significant anticancer activity against U937 cancer cells. Their research suggests that these compounds exhibit a potential mechanism related to inducing genetic instability in tumor cells, offering a novel approach to cancer treatment (Bera et al., 2021).

Mechanism of Action

Target of Action

The compound Methyl 4-((4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)carbamoyl)benzoate is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . The primary targets of these compounds are diverse, ranging from enzymes to receptors, depending on the specific derivative and its functional groups .

Mode of Action

Thiazole derivatives have been known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or binding to specific receptors . For instance, Imatinib, a related compound, specifically inhibits the activity of tyrosine kinases .

Biochemical Pathways

Thiazole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities . For example, they can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Pharmacokinetics

The solubility of thiazole derivatives can influence their bioavailability . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .

properties

IUPAC Name

methyl 4-[[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3S/c1-30-22(29)17-6-4-16(5-7-17)21(28)25-18-10-8-15(9-11-18)20-14-31-23(27-20)26-19-3-2-12-24-13-19/h2-14H,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLMJSQENWIBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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